Silane, trimethyl(trifluoroethenyl)-

Description

Significance in Contemporary Chemical Synthesis and Materials Science

The importance of trimethyl(trifluoroethenyl)silane in modern chemical synthesis lies in its utility as a precursor for introducing the trifluorovinyl group into organic molecules. This functional group can significantly alter the physical, chemical, and biological properties of the parent compound. The incorporation of fluorine often enhances thermal stability, lipophilicity, and metabolic stability in pharmaceuticals and agrochemicals.

In materials science, trimethyl(trifluoroethenyl)silane is a key monomer in the production of specialty polymers. Polymers derived from this silane (B1218182) exhibit desirable characteristics such as high thermal stability, chemical resistance, and low surface energy. These properties make them suitable for applications ranging from advanced coatings and membranes to materials for microelectronics. For instance, poly(trimethyl(trifluoroethenyl)silane) and its copolymers are explored for their potential use as gas separation membranes and dielectric materials. The presence of the silicon-carbon bond also allows for the formation of silicon-containing polymers with unique architectures and functionalities. rsc.org

Foundational Research Context of Organosilicon Chemistry

The field of organosilicon chemistry, which studies compounds with carbon-silicon bonds, provides the fundamental context for understanding trimethyl(trifluoroethenyl)silane. wikipedia.orgresearchgate.net The pioneering work in this area dates back to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, in 1863. sbfchem.com However, it was the extensive research by Frederic Kipping in the early 20th century that laid the groundwork for modern organosilicon chemistry. wikipedia.org Kipping's work on the synthesis and characterization of a wide range of organosilicon compounds led to the development of silicones, which have since found widespread industrial application. sbfchem.com

A key aspect of organosilicon chemistry is the comparison between silicon and its lighter group 14 counterpart, carbon. rsc.org While both elements can form four covalent bonds, the larger atomic radius and lower electronegativity of silicon lead to significant differences in bond polarity, bond strength, and reactivity. The carbon-silicon bond is longer and weaker than a carbon-carbon bond, making it susceptible to cleavage under certain conditions. wikipedia.org This reactivity is often harnessed in organic synthesis, where silyl (B83357) groups can act as protecting groups or be used to control the stereochemistry of reactions.

Evolution of Synthetic Strategies for Fluorinated Organosilanes

The development of synthetic methods for fluorinated organosilanes, including trimethyl(trifluoroethenyl)silane, has been a significant area of research. acs.org Early methods often involved the reaction of a pre-fluorinated carbon source with a silicon-containing reagent. For example, the synthesis of trimethyl(trifluoroethenyl)silane can be achieved from chlorotrifluoroethylene (B8367). researchgate.netusm.edu

More advanced strategies have focused on the direct fluorination of organosilanes or the use of fluorinated building blocks. nih.govchemistryworld.com Electrophilic fluorination of vinylsilanes, for instance, provides a route to α- and β-fluorinated vinylsilanes. The silyl group in these reactions can direct the regioselectivity of the fluorination. nih.gov Another important development has been the use of (trifluoromethyl)trimethylsilane (B129416) (the Ruppert-Prakash reagent) as a source of the trifluoromethyl group in nucleophilic trifluoromethylation reactions. organic-chemistry.orgfluorine1.rusigmaaldrich.com While not directly leading to trimethyl(trifluoroethenyl)silane, the chemistry of this and other fluorinated silanes has broadened the scope of accessible fluorinated organosilicon compounds. snnu.edu.cn The evolution of these synthetic strategies continues to provide chemists with more efficient and selective methods for preparing a diverse range of fluorinated organosilanes for various applications.

Interactive Data Table: Properties of Trimethyl(trifluoroethenyl)silane

| Property | Value |

| Molecular Formula | C5H9F3Si |

| Boiling Point | 65-66 °C |

| ¹H NMR (neat) | 0.23 ppm (s, 9H) |

| ¹³C NMR (neat) | -3.7 ppm (s), 131.3 ppm (ddd), 161.3 ppm (ddd) |

| ¹⁹F NMR (neat, vs. CFCl₃) | -88.8 ppm (dd), -117.6 ppm (dd), -198.6 ppm (dd) |

| Mass Spec (EI, m/z) | 154 (M+), 139 ([M-CH₃]+), 81 (C₂F₃+), 77 ([Si(CH₃)₂F]+), 74 ([HSi(CH₃)₃]+), 73 ([Si(CH₃)₃]+), 59 (CSiF+) |

Data sourced from Trifu, R. M., & Gould, G. L. (2000). Trimethyl(trifluorovinyl)silane. Molecules, 5(7), M169. researchgate.net

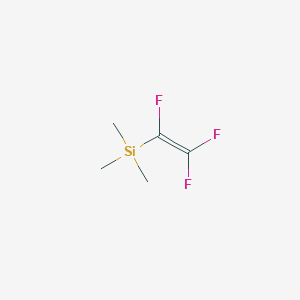

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

trimethyl(1,2,2-trifluoroethenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3Si/c1-9(2,3)5(8)4(6)7/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFNVSCFNCGXMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458636 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427-33-4 | |

| Record name | Silane, trimethyl(trifluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways for Trimethyl Trifluoroethenyl Silane

Classical Synthesis Routes and Challenges

Traditional approaches to the synthesis of trimethyl(trifluoroethenyl)silane often rely on halogenated precursors and organometallic reagents. These methods, while foundational, present distinct challenges in terms of reagent availability, reaction conditions, and yield.

Preparation from Halogenated Fluoroethylene Precursors

A documented method for the preparation of trimethyl(trifluoroethenyl)silane involves the use of halogenated fluoroethylene precursors. One such precursor is chlorotrifluoroethylene (B8367). The synthesis strategy is based on the reaction of this precursor with a strong base to generate a trifluoroethenyl anion, which then reacts with a silicon-containing electrophile.

A specific example of this approach is the reaction of chlorotrifluoroethylene with tert-butyllithium in ether at low temperatures (-78°C). This is followed by the addition of trimethylsilyl (B98337) chloride to yield trimethyl(trifluoroethenyl)silane. However, this method has been reported with a modest yield of 22%. A significant challenge associated with this route is that the alternative precursor, bromotrifluoroethylene, is not commercially available, limiting the options for starting materials.

Organometallic Reagent-Mediated Approaches (e.g., Alkyllithium Compounds)

Organometallic reagents, particularly alkyllithium compounds like tert-butyllithium, are instrumental in the synthesis of trimethyl(trifluoroethenyl)silane. These reagents act as strong bases, facilitating the deprotonation or metal-halogen exchange necessary to form the reactive trifluoroethenyl intermediate.

In the synthesis from chlorotrifluoroethylene, tert-butyllithium serves to generate the trifluoroethenyllithium species in situ. This highly reactive intermediate readily attacks the silicon center of trimethylsilyl chloride, forming the desired carbon-silicon bond. The careful control of reaction temperature is critical in these organometallic-mediated approaches to prevent side reactions and decomposition of the thermally sensitive intermediates.

Role of Silyl (B83357) Halides in Direct Synthesis

Silyl halides, with trimethylsilyl chloride being a prime example, are essential electrophilic partners in the direct synthesis of trimethyl(trifluoroethenyl)silane. The silicon-halogen bond in these compounds is polarized, making the silicon atom susceptible to nucleophilic attack by carbanionic species like the trifluoroethenyl anion generated from fluoroethylene precursors.

The reactivity of the silyl halide directly influences the efficiency of the silylation step. Trimethylsilyl chloride is widely used due to its commercial availability and appropriate reactivity. The choice of the halogen atom in the silyl halide can affect the reaction rate, with silyl iodides and bromides generally being more reactive than silyl chlorides. However, for many applications, the reactivity of trimethylsilyl chloride is sufficient, and it is often the reagent of choice for introducing the trimethylsilyl group.

| Precursor | Reagents | Product | Yield (%) |

| Chlorotrifluoroethylene | 1. tert-Butyllithium/pentane in ether, -78°C2. Trimethylsilyl chloride | Trimethyl(trifluoroethenyl)silane | 22 |

Contemporary and Emerging Synthetic Techniques

The field of organosilane chemistry is continually evolving, with new synthetic methodologies being developed to improve efficiency, sustainability, and access to novel compounds. Electrosynthesis and mechanochemical synthesis represent two such emerging areas with potential applicability to the synthesis of trimethyl(trifluoroethenyl)silane.

Electrosynthesis in Organosilane Chemistry

Electrosynthesis offers a green and powerful alternative to traditional chemical methods for the formation of carbon-silicon bonds. By using electricity to drive chemical reactions, electrosynthesis can often be conducted under milder conditions and can reduce the need for stoichiometric reagents.

While the direct electrosynthesis of trimethyl(trifluoroethenyl)silane has not been specifically reported, the electrochemical generation of silyl anions from chlorosilanes is a known process. This approach could potentially be adapted by reacting an electrochemically generated trimethylsilyl anion with a suitable trifluoroethenyl electrophile. The development of electrochemical methods for the synthesis of functionalized silanes is an active area of research, and such techniques could provide more sustainable routes to fluorinated vinylsilanes in the future.

Mechanochemical Synthesis for Advanced Materials Precursors

Mechanochemistry, which involves inducing chemical reactions through mechanical force (e.g., ball milling), is a rapidly growing field in synthetic chemistry. This solvent-free approach offers advantages in terms of reduced waste, faster reaction times, and the ability to synthesize compounds that are difficult to obtain through traditional solution-phase methods.

The application of mechanochemistry to the synthesis of fluorinated organosilanes is an area of increasing interest. For instance, mechanochemical methods have been successfully employed for the synthesis of fluorinated imines and for the grafting of organosilanes onto surfaces. Although a specific mechanochemical synthesis of trimethyl(trifluoroethenyl)silane has not been detailed, the principles of this technique suggest its potential. A possible mechanochemical route could involve the direct reaction of a solid-supported trifluoroethenyl precursor with a silylating agent in a ball mill, potentially offering a more environmentally friendly and efficient synthetic pathway.

High-Throughput Synthesis Strategies

The development of high-throughput (HTS) methodologies is crucial for accelerating the discovery and optimization of novel chemical entities and materials. In the context of organosilane synthesis, HTS aims to rapidly generate libraries of compounds by automating and parallelizing reaction execution and analysis.

While specific, dedicated high-throughput synthesis strategies for trimethyl(trifluoroethenyl)silane are not extensively documented in peer-reviewed literature, the principles of HTS can be applied to its known synthetic pathways. Conventional synthesis involves the reaction of a trifluoroethenyl-lithium or trifluoroethenyl-Grignard reagent with trimethylchlorosilane. Adapting this to a high-throughput workflow would involve the use of automated liquid handling systems for precise reagent dispensing into multi-well plates, parallel reaction execution under controlled atmospheric conditions, and rapid purification and analysis techniques like mass spectrometry or high-performance liquid chromatography.

Such an approach would enable the rapid screening of various reaction parameters (e.g., solvents, temperatures, reagent stoichiometry) to optimize yield and purity. Furthermore, a high-throughput platform could facilitate the creation of a library of analogous trifluoroethenylsilanes by varying the substituents on the silicon atom, allowing for the exploration of structure-activity relationships in material science or medicinal chemistry applications. The primary challenge remains in managing the volatile and reactive nature of the organometallic intermediates in a parallel format.

Table 1: Conceptual High-Throughput Synthesis Parameters for Trimethyl(trifluoroethenyl)silane

| Parameter | Variable Range/Type | Purpose |

|---|---|---|

| Precursor | Chlorotrifluoroethylene, Bromotrifluoroethylene | Generation of trifluoroethenyl anion |

| Organometallic Reagent | n-BuLi, t-BuLi, Mg | Anion formation |

| Silylating Agent | Trimethylchlorosilane | Introduction of the silyl moiety |

| Solvent | Diethyl ether, THF, Pentane | Reaction medium optimization |

| Temperature | -100°C to 25°C | Control of reactivity and side reactions |

| Analysis Method | GC-MS, LC-MS | Rapid yield and purity determination |

Derivatization and Functionalization of the Trifluoroethenyl Moiety

The trifluoroethenyl group (CF₂=CF−) in trimethyl(trifluoroethenyl)silane is an electron-deficient π-system due to the strong electron-withdrawing effects of the three fluorine atoms. This electronic characteristic makes the double bond susceptible to specific classes of chemical transformations, primarily nucleophilic additions and cycloaddition reactions, allowing for a wide range of derivatization and functionalization strategies.

Nucleophilic Addition: The carbon-carbon double bond is highly polarized, rendering the carbon atom bonded to the silicon electrophilic and prone to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reaction, often termed a nucleophilic vinylic addition, results in the formation of a new carbon-nucleophile bond and the saturation of the double bond. A variety of nucleophiles, including alkoxides, amines, and organometallic reagents, can be employed to introduce diverse functional groups. The reaction typically proceeds via an addition-elimination mechanism or direct addition followed by protonation.

Cycloaddition Reactions: The electron-poor nature of the trifluoroethenyl moiety makes it an excellent dienophile and dipolarophile for cycloaddition reactions. libretexts.org These reactions are powerful tools for constructing complex cyclic and heterocyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): Trimethyl(trifluoroethenyl)silane can react with electron-rich dienes to form six-membered cyclic adducts. The presence of fluorine substituents on the dienophile is known to influence the stereoselectivity and rate of the reaction. koyauniversity.orgnih.gov

[3+2] Cycloaddition (Dipolar Cycloaddition): This reaction involves 1,3-dipoles such as azides, nitrile oxides, or nitrilimines, leading to the formation of five-membered heterocyclic rings. nih.govlibretexts.org The regioselectivity of the addition is governed by the electronic and steric properties of both the dipole and the trifluoroethenylsilane.

These functionalization pathways allow for the modification of the molecule's properties and its incorporation into larger, more complex architectures for applications in materials science and as synthetic building blocks.

Table 2: Potential Functionalization Reactions of the Trifluoroethenyl Moiety

| Reaction Type | Reagent Class | Resulting Functional Group/Structure |

|---|---|---|

| Nucleophilic Addition | Alcohols/Alkoxides (e.g., NaOMe) | α,β-difluoro-β-methoxyethylsilane |

| Nucleophilic Addition | Amines (e.g., R₂NH) | α,β-difluoro-β-aminoethylsilane |

| [4+2] Cycloaddition | Dienes (e.g., Cyclopentadiene) | Fluorinated norbornene derivative |

| [3+2] Cycloaddition | Azides (e.g., Benzyl azide) | Fluorinated triazole derivative |

| [3+2] Cycloaddition | Nitrilimines | Fluorinated pyrazoline derivative |

Reaction Mechanisms and Reactivity of Trimethyl Trifluoroethenyl Silane

Nucleophilic Reactions Involving the Trifluoroethenyl Group

The electron-withdrawing nature of the three fluorine atoms on the vinyl group significantly influences the nucleophilic reactivity of trimethyl(trifluoroethenyl)silane. These reactions are typically initiated by the activation of the silicon-carbon bond, transforming the trifluoroethenyl group into a potent nucleophile.

Activation by Fluoride (B91410) Anions

A key method for activating trimethyl(trifluoroethenyl)silane involves the use of fluoride anions. This process is analogous to the well-established activation of other fluorinated organosilanes, such as trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent). researchgate.netfluorine1.ru The fluoride ion attacks the electropositive silicon atom, leading to the formation of a hypervalent, pentacoordinate siliconate intermediate. fluorine1.rucore.ac.uk This process elongates the Si-C bond, increasing the negative charge and nucleophilicity of the trifluoroethenyl group. fluorine1.ru This activated complex can then transfer the trifluoroethenyl carbanion equivalent to various electrophiles. researchgate.net The formation of the strong silicon-fluorine bond in the resulting fluorotrimethylsilane (B1212599) byproduct provides a thermodynamic driving force for these reactions. core.ac.uk

The general mechanism for fluoride activation can be summarized as follows:

Attack of Fluoride: A fluoride source (e.g., CsF, TBAF) attacks the silicon atom of trimethyl(trifluoroethenyl)silane.

Formation of Siliconate: A pentacoordinate siliconate species is formed.

Nucleophilic Transfer: The activated trifluoroethenyl group is transferred to an electrophile.

Product Formation: The desired product is formed along with fluorotrimethylsilane.

Addition to Carbonyl Systems (by analogy to related silanes)

By analogy with related activated silanes like trimethyl(trifluoromethyl)silane, the fluoride-activated trimethyl(trifluoroethenyl)silane is expected to act as an effective nucleophile for addition to carbonyl compounds. researchgate.net This reaction, known as nucleophilic vinylation, would involve the 1,2-addition of the trifluoroethenyl group to the carbonyl carbon of aldehydes and ketones. researchgate.netresearchgate.net

The reaction with a generic ketone, for instance, would proceed to form a silyl (B83357) ether intermediate. Subsequent hydrolysis of this intermediate yields the corresponding tertiary alcohol containing a trifluoroethenyl group. organic-chemistry.org Catalytic amounts of a fluoride source are often sufficient to promote this transformation. organic-chemistry.org This methodology provides a direct route to synthesize complex trifluoroethenyl-substituted alcohols, which are valuable building blocks in medicinal and materials chemistry.

| Carbonyl Substrate | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|

| Formaldehyde | Trimethylsilyl (B98337) ether of 1,1,2-trifluoro-3-propen-1-ol | 1,1,2-Trifluoro-3-propen-1-ol |

| Acetaldehyde | Trimethylsilyl ether of 3,3,4-trifluoro-1-penten-2-ol | 3,3,4-Trifluoro-1-penten-2-ol |

| Acetone | Trimethylsilyl ether of 2-methyl-3,3,4-trifluoro-1-penten-2-ol | 2-Methyl-3,3,4-trifluoro-1-penten-2-ol |

Radical Reaction Pathways and Selectivity

Trimethyl(trifluoroethenyl)silane also participates in a variety of radical reactions. These pathways can involve either the trimethylsilyl portion of the molecule or the trifluoroethenyl group, leading to different types of products and showcasing distinct selectivity patterns.

Hydrogen Atom Transfer Processes

The methyl groups on the silicon atom can be sources of hydrogen atoms for radical abstraction reactions. rsc.org Hydrogen Atom Transfer (HAT) is a fundamental process where a free radical removes a hydrogen atom from another molecule, generating a new radical. mdpi.comnih.gov In the case of trimethyl(trifluoroethenyl)silane, a sufficiently reactive radical can abstract a hydrogen atom from one of the Si-CH₃ groups.

The feasibility of a HAT process is largely determined by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. mdpi.com For instance, highly reactive radicals such as trifluoromethyl radicals have been shown to abstract hydrogen from the methyl groups of silanes like trimethylsilane (B1584522) and tetramethylsilane. rsc.org This process generates fluoroform (CHF₃) and a silylmethyl radical, which can then participate in subsequent reactions. The use of silanes as a source of hydrogen atoms is a common strategy in radical chemistry, often catalyzed to facilitate the transfer to alkyl radicals. rsc.org

Radical Addition and Cyclization

The trifluoroethenyl group is susceptible to attack by free radicals. The electron-withdrawing fluorine atoms render the double bond electron-deficient, making it a good target for nucleophilic radicals. Photochemically initiated radical addition of silanes to fluorinated alkynes has been shown to produce vinylsilane adducts. rsc.org In a similar fashion, a radical (R•) can add to the double bond of trimethyl(trifluoroethenyl)silane. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate.

Once formed, this new radical intermediate can undergo further reactions, including cyclization if an appropriate unsaturated group is present elsewhere in the molecule. nih.gov Silyl-mediated radical cyclizations are a powerful tool in organic synthesis for constructing cyclic systems with high diastereoselectivity. nih.gov

β-Silicon Effect in Radical Chemistry

The β-silicon effect describes the stabilizing influence of a silicon atom on a positive charge or a radical center located two atoms away (at the β-position). stackexchange.comthieme-connect.com While extensively studied for carbocations, this effect also plays a crucial role in radical chemistry. baranlab.org The stabilization arises from hyperconjugation, which involves the interaction of the electrons in the carbon-silicon σ-bond with the singly occupied p-orbital of the radical center. stackexchange.com

This interaction has two important consequences:

Thermodynamic Stabilization: The β-silyl radical is lower in energy than a comparable alkyl radical lacking the silyl group.

Kinetic Influence: The transition state leading to the formation of a β-silyl radical is stabilized, accelerating its formation.

In the context of radical addition to the trifluoroethenyl group of trimethyl(trifluoroethenyl)silane, the β-silicon effect dictates the regioselectivity. A radical will preferentially attack the terminal carbon of the double bond (the one bearing the fluorine atoms) to generate a radical on the carbon atom directly attached to the silicon (the α-carbon). This is because the alternative, attack at the α-carbon, would place the radical at the β-position, where it would be significantly stabilized by the β-silicon effect. This directing effect is a powerful tool for controlling the outcome of radical reactions involving vinylsilanes. baranlab.org

| Site of Radical Attack | Resulting Radical Intermediate | Stabilizing/Destabilizing Factors | Favored Pathway |

|---|---|---|---|

| Terminal CF₂ Carbon | α-Silyl radical | No β-silicon effect | Disfavored |

| α-Carbon (CHF) | β-Silyl radical | Stabilized by β-silicon effect (hyperconjugation) | Favored |

Electrophilic Activation and Transformations

The electrophilic activation of vinylsilanes is a well-established method for carbon-carbon bond formation, driven by the β-carbocation stabilizing effect of the silyl group. In the case of trimethyl(trifluoroethenyl)silane, the presence of the electron-withdrawing fluorine atoms on the vinyl group significantly influences its reactivity towards electrophiles.

Electrophilic attack on vinylsilanes typically proceeds via the addition of an electrophile to the α-carbon, generating a β-silyl-stabilized carbocation. This intermediate then undergoes elimination of the silyl group to afford a substituted alkene. wikipedia.org For trimethyl(trifluoroethenyl)silane, this reaction would involve the initial attack of an electrophile (E+) on the carbon atom bearing the silyl group. The resulting carbocation is stabilized by the adjacent silicon atom through hyperconjugation. Subsequent elimination of the trimethylsilyl group, often facilitated by a nucleophile, leads to the formation of a trifluoroethenyl-substituted product.

The general mechanism can be depicted as follows:

| Step | Description |

|---|---|

| 1. Electrophilic Attack | An electrophile (E+) attacks the α-carbon of the trifluoroethenyl group, leading to the formation of a β-silyl carbocation intermediate. |

| 2. Silyl Group Elimination | A nucleophile assists in the removal of the trimethylsilyl group, resulting in the formation of a new carbon-electrophile bond and regeneration of the double bond. |

While the fundamental principles of electrophilic substitution of vinylsilanes are applicable, the strong inductive effect of the fluorine atoms in trimethyl(trifluoroethenyl)silane deactivates the double bond towards electrophilic attack compared to non-fluorinated analogs. Consequently, stronger electrophiles or catalytic activation may be necessary to promote these transformations effectively.

Silyl Group Transfer Reactions

The trimethylsilyl group is a common motif in organic synthesis, often employed as a protecting group or a precursor for silyl enol ethers and other valuable intermediates. wikipedia.org Trimethyl(trifluoroethenyl)silane can potentially act as a silylating agent, transferring its trimethylsilyl group to a suitable nucleophile. This process typically involves the cleavage of the silicon-carbon bond.

The transfer of the trimethylsilyl group from trimethyl(trifluoroethenyl)silane would likely require activation, as the Si-C(vinyl) bond is relatively strong. Nucleophilic attack at the silicon center, facilitated by an activating agent, can lead to the formation of a pentacoordinate siliconate intermediate. This intermediate can then collapse, transferring the trimethylsilyl group to the nucleophile and releasing the trifluoroethenyl anion.

Factors influencing the efficiency of silyl group transfer include the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, fluoride ions are known to be excellent activators for silyl group transfer reactions due to the high strength of the Si-F bond.

Si-C Bond Reactivity and Rearrangements

The silicon-carbon bond in trimethyl(trifluoroethenyl)silane is central to its reactivity, participating in a variety of transformations, including cleavage and rearrangement reactions. nih.gov The electronic properties of the trifluoroethenyl group play a crucial role in modulating the reactivity of this bond.

Brook Rearrangements (Anionic and Radical)

The Brook rearrangement is a well-documented intramolecular migration of a silyl group from a carbon atom to an oxygen atom. wikipedia.org This rearrangement can proceed through either an anionic or a radical mechanism.

Anionic Brook Rearrangement: The anionic Brook rearrangement is typically initiated by the deprotonation of a hydroxyl group positioned α to the silicon atom, forming an alkoxide. organic-chemistry.org This alkoxide then attacks the adjacent silicon atom, leading to a pentacoordinate siliconate intermediate, which subsequently rearranges to form a silyl ether and a carbanion. The driving force for this rearrangement is the formation of the thermodynamically stable silicon-oxygen bond. organic-chemistry.org

For a substrate derived from trimethyl(trifluoroethenyl)silane, such as an α-silyl alcohol, the presence of the electron-withdrawing trifluoroethenyl group would be expected to stabilize the resulting carbanion, thereby facilitating the forward rearrangement. organic-chemistry.org

Radical Brook Rearrangement: The radical counterpart of this rearrangement involves the migration of a silyl group from a carbon-centered radical to an adjacent oxygen atom, forming an oxygen-centered radical. rsc.org This process is typically initiated by the formation of an α-silyl alkoxyl radical. nih.gov The propensity for a radical Brook rearrangement to occur is influenced by the stability of the radical intermediates involved. Resonance stabilization of the initial α-silyl alkoxyl radical can favor alternative fragmentation pathways over the rearrangement. nih.gov In the context of a trifluoroethenyl-substituted system, the electronic effects of the fluorine atoms would play a significant role in the stability of the radical intermediates and thus the outcome of the reaction.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. wikipedia.org These reactions are governed by orbital symmetry rules and can be initiated thermally or photochemically. While specific examples of sigmatropic rearrangements involving trimethyl(trifluoroethenyl)silane are not extensively documented, the principles of these rearrangements can be applied to understand its potential reactivity.

A common type of sigmatropic rearrangement is the wikipedia.orgfigshare.com-hydrogen shift, where a hydrogen atom migrates across a five-atom π-system. wikipedia.org For a derivative of trimethyl(trifluoroethenyl)silane participating in such a rearrangement, the electronic nature of the trifluoroethenyl group would influence the electronic distribution within the π-system and consequently the facility of the rearrangement.

Another important class of sigmatropic reactions is the organic-chemistry.orgorganic-chemistry.org-rearrangement, such as the Cope and Claisen rearrangements. wikipedia.org The participation of a trifluoroethenylsilyl moiety in such a rearrangement would introduce unique electronic and steric factors into the transition state, potentially influencing the reaction's feasibility and stereochemical outcome.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of "Silane, trimethyl(trifluoroethenyl)-". By analyzing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms within the molecule.

Proton (¹H) NMR spectroscopy is a fundamental method for confirming the presence and environment of hydrogen atoms in a molecule. For trimethyl(trifluoroethenyl)silane, the ¹H NMR spectrum is characterized by its simplicity, which corroborates the proposed structure.

Research findings show a single sharp signal at approximately 0.23 ppm. researchgate.net This singlet resonance corresponds to the nine equivalent protons of the three methyl (CH₃) groups attached to the silicon atom. The equivalence of these protons is due to the free rotation around the silicon-carbon bonds, resulting in a single, time-averaged chemical environment. The absence of any splitting in this signal indicates no coupling with adjacent magnetically active nuclei, which is consistent with the structure. The integration of this peak corresponds to nine protons, further confirming the presence of the trimethylsilyl (B98337) moiety. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for Silane (B1218182), trimethyl(trifluoroethenyl)-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 0.23 | Singlet (s) | 9H | Si(CH₃)₃ |

Data sourced from Trifu, R. M., & Gould, G. L. (2000). researchgate.net

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of the molecule. In the case of trimethyl(trifluoroethenyl)silane, the spectrum reveals the signals for both the trimethylsilyl and the trifluoroethenyl groups.

The carbon atoms of the trimethylsilyl group appear as a singlet at approximately -3.7 ppm. researchgate.net The upfield chemical shift is characteristic of carbons bonded to silicon. The two carbons of the trifluoroethenyl group are observed further downfield and exhibit complex splitting patterns due to coupling with the fluorine atoms. The signal at 131.3 ppm is assigned to the CF carbon bonded to the silicon atom, appearing as a doublet of doublets of doublets (ddd) due to coupling with the three non-equivalent fluorine atoms. researchgate.net The terminal CF₂ carbon resonates at a more downfield shift of 161.3 ppm, also as a doublet of doublets of doublets, arising from couplings to the three fluorine atoms. researchgate.net These distinct signals and their complex splitting patterns are definitive evidence for the trifluoroethenyl structure and its connectivity to the silyl (B83357) group.

Table 2: ¹³C NMR Spectroscopic Data for Silane, trimethyl(trifluoroethenyl)-

| Chemical Shift (δ) ppm | Multiplicity & Coupling Constants (J) Hz | Assignment |

|---|---|---|

| -3.7 | Singlet (s) | Si(CH₃)₃ |

| 131.3 | Doublet of doublets of doublets (ddd), J = 254.5, 67.1, 2.8 | =C(F)Si |

| 161.3 | Doublet of doublets of doublets (ddd), J = 312.2, 271.6, 33.6 | =CF₂ |

Data sourced from Trifu, R. M., & Gould, G. L. (2000). researchgate.net

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for probing the environment of fluorine atoms. The ¹⁹F NMR spectrum of trimethyl(trifluoroethenyl)silane shows three distinct signals, confirming that the three fluorine atoms on the vinyl group are chemically non-equivalent. researchgate.net This non-equivalence arises from their fixed geometric positions (geminal and cis/trans) relative to the bulky trimethylsilyl group, which restricts free rotation around the carbon-carbon double bond.

The spectrum displays three signals, each appearing as a doublet of doublets (dd). researchgate.net This splitting pattern results from geminal (²JFF) and vicinal (³JFF) couplings between the fluorine nuclei. A signal is observed at -88.8 ppm with coupling constants of 70.9 Hz and 25.4 Hz. Another signal appears at -117.6 ppm with couplings of 116.5 Hz and 70.8 Hz. The third signal is found at -198.6 ppm with coupling constants of 116.4 Hz and 25.2 Hz. researchgate.net The precise assignment of each signal to a specific fluorine atom requires further advanced NMR analysis.

Table 3: ¹⁹F NMR Spectroscopic Data for Silane, trimethyl(trifluoroethenyl)-

| Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity & Coupling Constants (J) Hz | Assignment |

|---|---|---|

| -88.8 | Doublet of doublets (dd), J = 70.9, 25.4 | F¹, F², or F³ |

| -117.6 | Doublet of doublets (dd), J = 116.5, 70.8 | F¹, F², or F³ |

| -198.6 | Doublet of doublets (dd), J = 116.4, 25.2 | F¹, F², or F³ |

Data sourced from Trifu, R. M., & Gould, G. L. (2000). researchgate.net

While one-dimensional NMR provides fundamental structural data, advanced multidimensional NMR techniques would be employed for unambiguous assignment and a more profound understanding of the molecular connectivity. Although specific multidimensional NMR studies on trimethyl(trifluoroethenyl)silane are not detailed in the available literature, their application can be projected.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be trivial for this molecule, showing no cross-peaks, confirming the magnetic isolation of the trimethylsilyl protons. A ¹⁹F-¹⁹F COSY would be more informative, showing correlations between the three non-equivalent fluorine nuclei and helping to establish their coupling network.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates nuclei of different types that are directly bonded. A ¹H-¹³C HSQC would show a correlation between the proton signal at 0.23 ppm and the carbon signal at -3.7 ppm, confirming the C-H bond in the methyl groups. A ¹⁹F-¹³C HSQC could be particularly powerful, directly linking the fluorine signals to their attached carbon atoms (the signals at 131.3 ppm and 161.3 ppm), thus definitively assigning the carbon skeleton of the fluoroalkene. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing materials in the solid phase, providing insights into structure, conformation, and dynamics. While specific ssNMR studies on crystalline trimethyl(trifluoroethenyl)silane are not prominent in the literature, the technique offers significant potential. For instance, if this compound were used as a monomer to create a polymer or as a surface modification agent on a material like silica, ssNMR would be essential for characterization. researchgate.net

Techniques such as ¹³C and ²⁹Si Cross-Polarization Magic Angle Spinning (CP-MAS) could be used. ²⁹Si ssNMR would be particularly valuable, yielding information about the local environment of the silicon atom, such as its coordination and the nature of its substituents in a solid matrix. This would be crucial for understanding the results of polymerization or surface grafting reactions involving the trifluoroethenyl group. researchgate.net

Isotope labeling is a technique where atoms in a molecule are replaced with their isotopes (e.g., ¹³C for ¹²C, ²H for ¹H, or ¹⁵N for ¹⁴N) to facilitate NMR analysis. nih.gov For a small molecule like trimethyl(trifluoroethenyl)silane, extensive labeling is often unnecessary but can be used for specific research questions.

For example, selective ¹³C labeling of one of the vinyl carbons would allow for the precise measurement of specific ¹³C-¹⁹F or ¹³C-²⁹Si coupling constants, which are valuable for computational chemistry comparisons and for understanding bonding and electronic structure. Synthesizing the molecule with a ²⁹Si-enriched trimethylsilyl chloride would significantly enhance the signal in ²⁹Si NMR experiments, reducing acquisition times and allowing for the easier application of more complex multidimensional techniques involving silicon. nih.gov While primarily used for complex biomolecules to simplify spectra and enhance sensitivity, these strategies can also be applied to smaller organosilicon compounds to probe specific structural and dynamic features. silantes.comunl.pt

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the characterization of Silane, trimethyl(trifluoroethenyl)-, offering precise data on its molecular weight and structural components through ionization and analysis of fragment ions.

High-Resolution Mass Spectrometry (HRMS) is critical for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For Silane, trimethyl(trifluoroethenyl)-, HRMS would be used to measure the exact mass of its molecular ion, allowing for differentiation from other compounds with the same nominal mass but different atomic compositions. This technique is essential for confirming the molecular formula C₅H₉F₃Si. While specific HRMS data for this compound is not detailed in the provided search results, its application is a standard procedure for structural confirmation. organic-chemistry.org

Tandem Mass Spectrometry (MS/MS) provides structural insights by analyzing the fragmentation patterns of selected ions. In an MS/MS experiment, the molecular ion of Silane, trimethyl(trifluoroethenyl)- (m/z 154) would be isolated and then fragmented through collision-induced dissociation. nih.gov The analysis of the resulting fragments helps to piece together the molecule's structure.

Electron ionization mass spectrometry data reveals several key fragments for this compound. mdpi.comresearchgate.net The molecular ion (M⁺) is observed at an m/z of 154. mdpi.comresearchgate.net A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl group ([M-CH₃]⁺), resulting in a prominent ion at m/z 139. mdpi.comresearchgate.netnih.gov The most abundant fragment is observed at m/z 81, corresponding to the trifluoroethenyl cation (C₂F₃⁺). mdpi.comresearchgate.net

Table 1: Mass Spectrometry Fragmentation Data for Silane, trimethyl(trifluoroethenyl)-

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

|---|---|---|

| 154 | 12 | [C₅H₉F₃Si]⁺ (M⁺) |

| 139 | 21 | [M-CH₃]⁺ |

| 81 | 100 | [C₂F₃]⁺ |

| 77 | 50 | [Si(CH₃)₂F]⁺ |

| 74 | 45 | [HSi(CH₃)₃]⁺ |

| 73 | 19 | [Si(CH₃)₃]⁺ |

| 59 | 41 | [CSiF]⁺ |

Data sourced from MDPI and ResearchGate. mdpi.comresearchgate.net

Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge, providing a measure of their collision cross-section (CCS). azom.comnih.gov When coupled with mass spectrometry (IMS-MS), it offers an additional dimension of separation that can resolve isomers and isobars, which mass spectrometry alone cannot distinguish. nih.govnih.gov For Silane, trimethyl(trifluoroethenyl)-, IMS-MS could be employed to separate it from potential impurities or isomers and provide structural information based on its gas-phase conformation. nih.govtamu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Expected characteristic bands would include C-F stretching vibrations, C=C stretching of the vinyl group, and vibrations associated with the trimethylsilyl moiety, such as Si-C stretching and CH₃ deformation modes. researchgate.netresearchgate.net For instance, the Si-(CH₃)₃ group typically shows a strong band around 840 cm⁻¹ and another near 755 cm⁻¹, with a deformation vibration band around 1250 cm⁻¹. researchgate.net

Table 2: Expected Vibrational Modes for Silane, trimethyl(trifluoroethenyl)-

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| C-H Stretch | 2960 - 2850 | -CH₃ |

| C=C Stretch | 1640 - 1610 | Trifluoroethenyl |

| CH₃ Deformation | ~1250 | Si-(CH₃)₃ |

| C-F Stretch | 1350 - 1100 | -CF₃ |

Gas-Phase Infrared Ion Spectroscopy (IRIS) is a powerful technique that combines mass spectrometry with IR spectroscopy. It allows for the acquisition of IR spectra for mass-selected ions. This method could be used to obtain the vibrational spectrum of the molecular ion of Silane, trimethyl(trifluoroethenyl)- or any of its fragment ions, providing unambiguous structural confirmation of the species observed in the mass spectrum.

Diffraction Techniques

Diffraction techniques, such as X-ray crystallography for solids or gas-phase electron diffraction, provide the most definitive information on molecular structure by precisely determining the spatial arrangement of atoms, including bond lengths and angles. While no specific diffraction studies for Silane, trimethyl(trifluoroethenyl)- were found in the search results, these methods represent the gold standard for structural elucidation. researchgate.net

X-ray Crystallography for Solid-State Structure

There are no published studies detailing the single-crystal X-ray diffraction analysis of Silane, trimethyl(trifluoroethenyl)-. This technique, which is fundamental for determining the exact atomic arrangement in a solid-state crystal, would provide crucial information on bond lengths, bond angles, and intermolecular interactions in the crystalline form of the compound. The absence of such data prevents a definitive description of its solid-state architecture.

Electron Diffraction (ED) for Microcrystalline or Gas-Phase Samples

Similarly, no electron diffraction data for Silane, trimethyl(trifluoroethenyl)- could be located. Gas-phase electron diffraction is a powerful method for determining the molecular geometry of volatile compounds, providing information on bond distances and angles in the absence of intermolecular forces present in the solid state. For microcrystalline samples, electron diffraction can also yield structural information. The lack of these studies means that the gas-phase conformation and precise molecular parameters of Silane, trimethyl(trifluoroethenyl)- remain undetermined by this method.

Integration of Analytical Methods for Comprehensive Structural Assignment

A comprehensive structural assignment of any compound relies on the integration of data from various analytical techniques. Typically, spectroscopic methods like NMR and MS are used to establish the molecular formula and connectivity. Subsequently, diffraction methods such as X-ray crystallography or electron diffraction are employed to determine the three-dimensional structure.

In the case of Silane, trimethyl(trifluoroethenyl)-, while initial spectroscopic characterization is available, the crucial data from diffraction techniques is missing. Therefore, a complete and experimentally verified structural assignment that integrates these methods cannot be compiled at this time. Future studies employing X-ray crystallography or electron diffraction would be necessary to fully elucidate the structural properties of this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a versatile and powerful tool for studying the properties of molecules like trimethyl(trifluoroethenyl)silane.

Geometry Optimization and Electronic Structure Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles. For trimethyl(trifluoroethenyl)silane, this would involve determining the precise lengths of the Si-C, C=C, C-F, and Si-CH3 bonds, as well as the angles around the silicon atom and the vinyl group.

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. For trimethyl(trifluoroethenyl)silane, the electron-withdrawing nature of the fluorine atoms is expected to significantly influence the electronic distribution and the energies of the frontier orbitals.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of transition states, which are the high-energy intermediates that connect reactants and products. By calculating the activation energies, DFT can help to predict the feasibility and kinetics of various reactions involving trimethyl(trifluoroethenyl)silane. Potential reactions for study could include its polymerization, hydrolysis, or reactions with various electrophiles and nucleophiles.

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. For trimethyl(trifluoroethenyl)silane, DFT could be used to calculate:

NMR Chemical Shifts: Theoretical predictions of 1H, 13C, 19F, and 29Si NMR chemical shifts would aid in the assignment of experimental spectra.

IR Frequencies and Intensities: Calculation of the vibrational frequencies would allow for the assignment of bands in the infrared spectrum to specific molecular motions, such as C-F stretches, C=C stretches, and Si-C stretches.

A hypothetical table of predicted NMR chemical shifts for trimethyl(trifluoroethenyl)silane is presented below to illustrate the type of data that would be generated.

| Atom | Predicted Chemical Shift (ppm) |

| 1H (Si-CH3) | Data not available |

| 13C (Si-CH3) | Data not available |

| 13C (C=C-F) | Data not available |

| 13C (C=C-Si) | Data not available |

| 19F | Data not available |

| 29Si | Data not available |

Conformational Analysis and Energetics

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. For trimethyl(trifluoroethenyl)silane, this would primarily involve rotation around the Si-C(vinyl) bond. DFT calculations can determine the relative energies of different conformers and the energy barriers to their interconversion. This information is important for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While DFT provides a static picture of a molecule, MD simulations can reveal its dynamic behavior. For trimethyl(trifluoroethenyl)silane, MD simulations could be used to study its behavior in the liquid state or in solution. This could provide insights into properties such as diffusion, viscosity, and interactions with solvent molecules.

Ab Initio and Other First-Principles Calculations

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide even more accurate results for certain properties. These higher-level calculations could be used to benchmark the results obtained from DFT and to provide highly accurate data for key properties of trimethyl(trifluoroethenyl)silane, such as its geometry and electronic energies.

Computational Design and Virtual Screening Approaches

Currently, there are no specific examples in the scientific literature of Silane (B1218182), trimethyl(trifluoroethenyl)- being utilized as a lead compound or fragment in computational design or virtual screening campaigns. Such methodologies are predominantly employed in drug discovery and materials informatics to identify molecules with high potential for specific biological or material functions. The application of these techniques to a reagent like Silane, trimethyl(trifluoroethenyl)- has not been a focus of published research to date.

As no studies are available, a data table for this section cannot be generated.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate a compound's structural features (descriptors) with its physicochemical properties. A comprehensive search of chemical and scientific databases indicates that no specific QSPR models have been developed or published for predicting the properties of Silane, trimethyl(trifluoroethenyl)-.

The development of a QSPR model requires a dataset of structurally related compounds with experimentally determined properties. For Silane, trimethyl(trifluoroethenyl)-, such a focused study to model its specific properties (e.g., boiling point, refractive index, reactivity) based on its molecular descriptors has not been undertaken in the available literature.

As no models are available, a data table for this section cannot be generated.

Applications in Advanced Materials Science

Polymer Chemistry and Polymerization Processes

Silane (B1218182), trimethyl(trifluoroethenyl)- demonstrates significant utility in the field of polymer chemistry, where it can function as a monomer, a crosslinking agent, and a modifier of polymerization kinetics.

Role as a Monomer in Fluoropolymer Synthesis

The trifluoroethenyl group of Silane, trimethyl(trifluoroethenyl)- makes it a valuable monomer for the synthesis of fluoropolymers. Fluoropolymers are a class of polymers known for their high resistance to solvents, acids, and bases, as well as their excellent thermal stability. The incorporation of this silane monomer into a polymer chain can impart these desirable properties. While specific details on the homopolymerization of Silane, trimethyl(trifluoroethenyl)- are not extensively documented in publicly available research, its synthesis has been described, providing a pathway for its use in creating novel fluorinated polymers and copolymers. mdpi.comresearchgate.net The synthesis typically involves the reaction of chlorotrifluoroethylene (B8367) with tert-butyllithium, followed by the addition of trimethylsilyl (B98337) chloride. mdpi.comresearchgate.net

Photo-induced Radical Polymerization

Silanes, in general, have been shown to be highly efficient co-initiators in photo-induced radical polymerization processes, particularly in aerated media where oxygen inhibition is a significant challenge. researchgate.net While specific studies on Silane, trimethyl(trifluoroethenyl)- are limited, research on analogous compounds like tris(trimethylsilyl)silane (B43935) (TTMSS) provides insights into the potential mechanisms. In these systems, a photoinitiator absorbs light and abstracts a hydrogen atom from the silane, generating a silyl (B83357) radical. nih.gov This silyl radical can then initiate the polymerization of monomers, such as acrylates. rsc.org The high reactivity of silyl radicals with double bonds and their potential to overcome oxygen inhibition make fluorinated vinyl silanes like Silane, trimethyl(trifluoroethenyl)- promising candidates for developing advanced photocurable materials. researchgate.netnih.gov

Crosslinking Agent for Polymer Networks

Surface Science and Coating Technologies

The dual functionality of Silane, trimethyl(trifluoroethenyl)- makes it a valuable tool in surface science, where it can be used to modify the properties of surfaces and create hybrid materials with tailored functionalities.

Coupling Agent in Hybrid Organic-Inorganic Materials

Silane coupling agents play a crucial role in the development of hybrid organic-inorganic materials by forming a durable bridge between dissimilar materials. nih.gov These agents typically possess an organic functional group that is compatible with a polymer matrix and an inorganic functional group that can bond to an inorganic substrate or filler. shinetsusilicone-global.com

While direct research on Silane, trimethyl(trifluoroethenyl)- as a coupling agent is not widely published, its structure suggests its potential in this application. The trimethylsilyl group can hydrolyze to form silanol (B1196071) groups, which can then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, or metal oxides, forming stable Si-O-Si bonds. nih.gov The trifluoroethenyl group, on the other hand, can co-polymerize with or graft onto an organic polymer matrix. This dual reactivity would enable it to effectively couple inorganic fillers with a fluoropolymer matrix, potentially enhancing the mechanical properties and environmental resistance of the resulting composite material. The synthesis of organic-inorganic hybrid sols using other trifunctional organoalkoxysilanes has been demonstrated to improve the properties of coatings. nih.gov

Dispersing Agent for Inorganic Fillers in Composites

No specific research findings were identified that detail the use of Silane, trimethyl(trifluoroethenyl)- as a dispersing agent for inorganic fillers in composite materials. While the general function of silane coupling agents in modifying filler surfaces to improve compatibility and dispersion within polymer matrices is well-documented for other silanes, data on the efficacy and application of the trifluoroethenyl functional group for this purpose is not present in the search results. unileoben.ac.atimim.plunileoben.ac.atpsu.edudow.comresearchgate.netresearchgate.netresearchgate.netl-i.co.ukarcorepoxy.comyahuchi.com

Precursor in Sol-Gel Processing

There is no available data describing the application of Silane, trimethyl(trifluoroethenyl)- as a precursor in sol-gel processing. The literature on sol-gel synthesis details the use of various other alkoxysilanes and functionalized silanes, but not trimethyl(trifluoroethenyl)silane. mdpi.commdpi.comsigmaaldrich.comresearchgate.netnih.gov

Development of Functional Coatings and Thin Films

While fluorinated silanes are generally used to create functional coatings with properties such as hydrophobicity and low surface energy, no specific studies were found that utilize Silane, trimethyl(trifluoroethenyl)- for the development of functional coatings or thin films. cfmats.comnih.govmdpi.comresearchgate.netmtu.edumdpi.comshinetsusilicone-global.com

Organofluorine Building Blocks for Complex Architectures

Information regarding the specific role of Silane, trimethyl(trifluoroethenyl)- as a building block for complex organofluorine architectures is not detailed in the provided search results. The literature extensively covers other fluoroalkylsilanes, notably trimethyl(trifluoromethyl)silane, as sources for fluoroalkylation. fluorine1.rusnnu.edu.cncas.cnthieme-connect.degoogle.comorganic-chemistry.org However, the unique reactivity and synthetic applications of the trifluoroethenyl group attached to a trimethylsilyl moiety are not described.

Synthesis of Diverse Fluorinated Synthons

No specific examples or methodologies were found for the synthesis of diverse fluorinated synthons originating from Silane, trimethyl(trifluoroethenyl)-.

Role in Constructing Novel Molecular Frameworks

The role of Silane, trimethyl(trifluoroethenyl)- in the construction of novel molecular frameworks is not documented in the available search results.

Organometallic Chemistry of Trimethyl Trifluoroethenyl Silane

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes involving trimethyl(trifluoroethenyl)silane as a ligand would likely proceed through several established organometallic routes. These methods typically involve the reaction of a suitable transition metal precursor with the silane (B1218182) ligand. Common strategies include:

Photochemical Reaction: Irradiation of a mixture of a metal carbonyl complex and trimethyl(trifluoroethenyl)silane could lead to the substitution of a carbonyl ligand with the silane.

Thermal Substitution: Heating a solution of a metal complex with labile ligands (e.g., acetonitrile, cyclooctadiene) in the presence of trimethyl(trifluoroethenyl)silane could facilitate ligand exchange.

Reductive Silylation: Reaction of a metal halide with a reducing agent in the presence of the silane could lead to the formation of a metal-silicon bond.

The characterization of such complexes would rely on a combination of spectroscopic and analytical techniques to elucidate their structure and bonding.

Table 1: Spectroscopic Methods for Characterization

| Technique | Information Obtained |

|---|---|

| Nuclear Magnetic Resonance (NMR) | |

| ¹H NMR | Provides information on the trimethylsilyl (B98337) protons. |

| ¹⁹F NMR | Crucial for characterizing the trifluoroethenyl group and its coordination to the metal center. |

| ²⁹Si NMR | Directly probes the silicon environment and the nature of the metal-silicon interaction. |

| ¹³C NMR | Helps to identify the carbon atoms of the trifluoroethenyl and methyl groups. |

| Infrared (IR) Spectroscopy | Identifies characteristic vibrational frequencies, such as the C=C stretching of the trifluoroethenyl group, which may shift upon coordination. |

| Mass Spectrometry (MS) | Determines the molecular weight of the complex and provides information on its fragmentation pattern. |

| X-ray Crystallography | Provides definitive structural information, including bond lengths and angles between the metal and the silane ligand. |

Due to the limited specific data on trimethyl(trifluoroethenyl)silane complexes, the following table presents hypothetical characterization data based on known trends for similar vinylsilane complexes.

Interactive Data Table: Hypothetical Characterization Data for a [M(CO)n(trimethyl(trifluoroethenyl)silane)] Complex

| Parameter | Value |

| ¹⁹F NMR Chemical Shifts (ppm) | |

| Fα (trans to Si) | -90 to -110 |

| Fβ (cis to Si) | -115 to -135 |

| Fγ (geminal to Si) | -190 to -210 |

| ²⁹Si NMR Chemical Shift (ppm) | +10 to +40 (coordinated) vs. ~-18 (free ligand) |

| IR ν(C=C) (cm⁻¹) | 1600-1650 (shifted from free ligand value) |

Ligand Exchange and Reactivity in Metal-Silane Systems

Ligand exchange in transition metal complexes containing trimethyl(trifluoroethenyl)silane would be a key aspect of their reactivity. The trifluoroethenyl group's electronic properties, specifically the strong electron-withdrawing nature of the fluorine atoms, would influence the stability of the metal-ligand bond.

Ligand exchange reactions could be initiated by various reagents, leading to the substitution of the silane or other ligands in the coordination sphere. The reactivity of the coordinated trimethyl(trifluoroethenyl)silane ligand itself could also be explored. For instance, the double bond of the trifluoroethenyl group might be susceptible to nucleophilic attack, a reaction that could be modulated by the metal center.

Table 2: Plausible Reactivity Patterns

| Reactant | Expected Outcome |

|---|---|

| Stronger σ-donating ligands (e.g., phosphines, amines) | Potential displacement of the trimethyl(trifluoroethenyl)silane ligand. |

| Nucleophiles (e.g., organolithium reagents, alkoxides) | Possible addition to the carbon-carbon double bond of the coordinated trifluoroethenyl group. |

| Electrophiles | The electron-poor nature of the double bond would likely make it less reactive towards electrophilic attack. |

Catalytic Applications in Organometallic Transformations

While specific catalytic applications of trimethyl(trifluoroethenyl)silane are not well-documented, its structural features suggest potential utility in several organometallic transformations. The presence of both a silicon moiety and a fluorinated olefinic group offers unique possibilities.

Potential catalytic applications could include:

Hydrosilylation: The complex itself could serve as a precursor for a catalyst in hydrosilylation reactions, where the silane ligand might be released or participate in the catalytic cycle.

Cross-Coupling Reactions: Transition metal complexes are central to cross-coupling reactions. A complex of trimethyl(trifluoroethenyl)silane could potentially be used to introduce the trifluoroethenyl group into organic molecules.

Polymerization: The vinyl group of the silane could be a monomer for polymerization reactions, with the transition metal center acting as a catalyst to control the process.

The development of such catalytic systems would require detailed mechanistic studies to understand the role of the metal-silane complex in the reaction pathway.

Table 3: Potential Catalytic Roles of Trimethyl(trifluoroethenyl)silane Complexes

| Catalytic Reaction | Potential Role of the Complex |

|---|---|

| Hydrosilylation of Alkenes/Alkynes | As a pre-catalyst that activates a hydrosilane reactant. |

| Suzuki-Miyaura Coupling | As a source of the trifluoroethenyl group in reactions with boronic acids. |

| Heck Reaction | To couple the trifluoroethenyl group with an alkene. |

Future Research Directions and Translational Perspectives for Silane, Trimethyl Trifluoroethenyl

The continued exploration of Silane (B1218182), trimethyl(trifluoroethenyl)- holds significant promise for advancements in materials science and synthetic chemistry. Future research is poised to refine its synthesis, expand its chemical utility, and accelerate the development of novel materials. The following sections outline key areas of prospective research and their potential for translational impact.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.